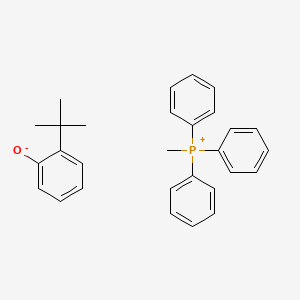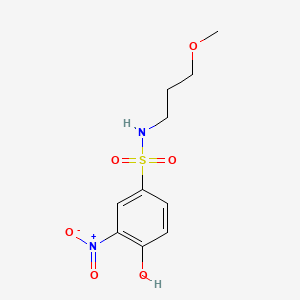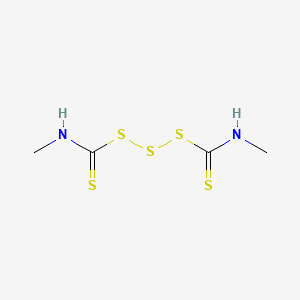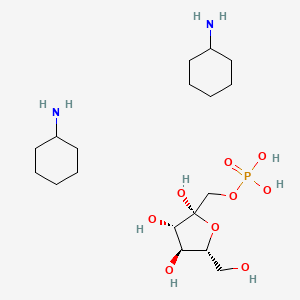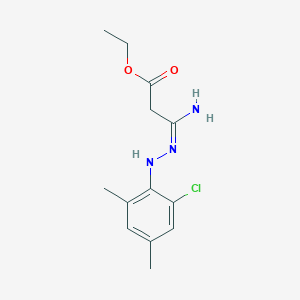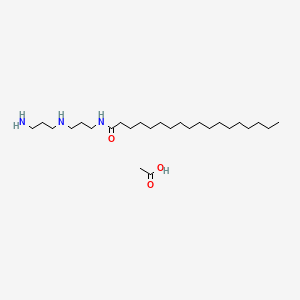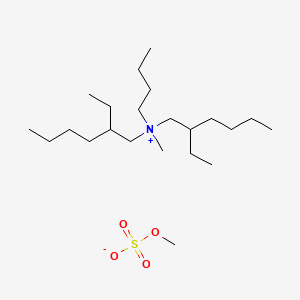
Butylbis(2-ethylhexyl)methylammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylbis(2-ethylhexyl)methylammonium methyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butylbis(2-ethylhexyl)methylammonium methyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include butylamine, 2-ethylhexyl chloride, and methyl sulphate. The reaction is usually conducted in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 50-70°C to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The final product is purified through distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Butylbis(2-ethylhexyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl sulphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as hydroxide ions or amines in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
Aplicaciones Científicas De Investigación
Butylbis(2-ethylhexyl)methylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Employed in cell culture studies to improve the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism by which Butylbis(2-ethylhexyl)methylammonium methyl sulphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This compound targets cell membranes and disrupts their integrity, leading to increased permeability and solubilization of membrane-bound compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium bromide
- Hexadecyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Uniqueness
Butylbis(2-ethylhexyl)methylammonium methyl sulphate is unique due to its specific combination of butyl, 2-ethylhexyl, and methyl groups, which confer distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different applications.
Propiedades
Número CAS |
93982-32-2 |
|---|---|
Fórmula molecular |
C22H49NO4S |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
butyl-bis(2-ethylhexyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C21H46N.CH4O4S/c1-7-12-15-20(10-4)18-22(6,17-14-9-3)19-21(11-5)16-13-8-2;1-5-6(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
VKZGBTOABPBMTH-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C[N+](C)(CCCC)CC(CC)CCCC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



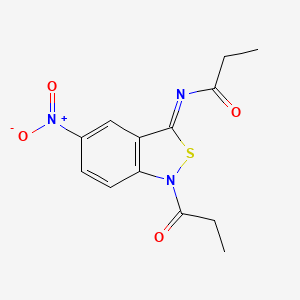
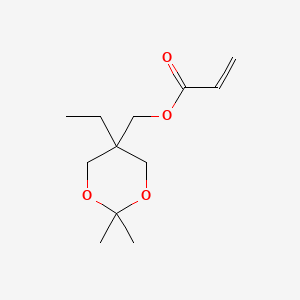
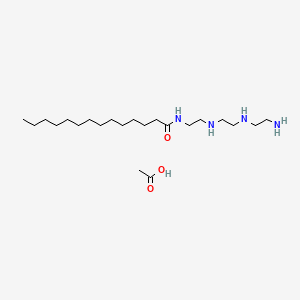
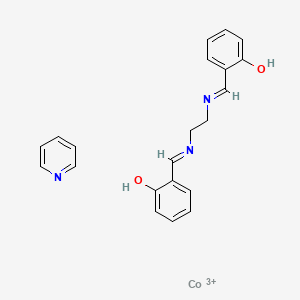
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
